molecular formula C10H16O5 B12823887 Diethyl 2-hydroxy-4-methylenepentanedioate

Diethyl 2-hydroxy-4-methylenepentanedioate

Cat. No.: B12823887
M. Wt: 216.23 g/mol
InChI Key: KEGNSROWYBDVRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-hydroxy-4-methylenepentanedioate involves the esterification of 2-hydroxy-4-methylene-pentanedioic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to achieve a high purity level.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with continuous monitoring of reaction conditions to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-4-methylenepentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-hydroxy-4-methylenepentanedioate is widely used in scientific research due to its ability to inhibit TET dioxygenases. Some of its applications include:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in studies involving DNA methylation and hydroxymethylation.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to TET enzyme dysfunction.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cell-permeant nature, allowing it to effectively inhibit TET enzymes within cells. This property makes it more suitable for in vivo studies compared to other similar compounds .

Properties

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

diethyl 2-hydroxy-4-methylidenepentanedioate

InChI

InChI=1S/C10H16O5/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8,11H,3-6H2,1-2H3

InChI Key

KEGNSROWYBDVRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C)C(=O)OCC)O

Origin of Product

United States

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